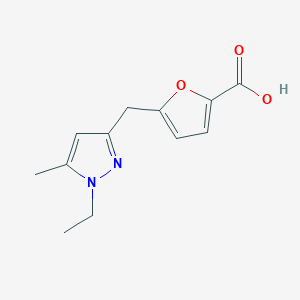

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl-linked pyrazole moiety. The pyrazole ring is further functionalized with an ethyl group at the 1-position (N-bound) and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Five-membered aromatic heterocycle containing oxygen |

| Pyrazole Moiety | Five-membered ring containing two nitrogen atoms |

| Carboxylic Acid Group | Enhances solubility and potential biological activity |

Organic Synthesis

The synthesis of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

Common Synthetic Routes:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the furan moiety via cyclization methods.

- Functionalization at the carboxylic acid position to create derivatives with tailored properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, analogous compounds have been extensively studied:

Case Study Examples

-

Anti-inflammatory Activity:

- A study on similar pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

- The mechanism involved modulation of NF-kB signaling pathways.

-

Antimicrobial Properties:

- Research on related furan-containing compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

- The proposed mechanism involved disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogous furan-2-carboxylic acid derivatives:

*Estimated based on structural analysis.

Key Observations:

Pyrazole Substitution :

- The target compound’s pyrazole has alkyl groups (ethyl, methyl) , which enhance lipophilicity and steric bulk compared to the electron-withdrawing nitro group in ’s compound . Alkyl groups may improve membrane permeability in drug design.

- The bipyrazole derivative () introduces a second pyrazole ring, increasing molecular weight and rigidity .

Functional Groups: Carboxylic acid derivatives (target, ) exhibit strong hydrogen-bonding capacity, critical for crystal packing and solubility in polar solvents . The methyl ester in lacks H-bond donor capacity, reducing aqueous solubility but improving lipid bilayer penetration .

Physico-Chemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to esters (e.g., ). However, alkyl substituents on the pyrazole may reduce polarity.

- Acidity : The nitro group in ’s compound likely increases the carboxylic acid’s acidity (pKa) due to electron withdrawal, whereas alkyl groups in the target compound may slightly decrease acidity .

Biological Activity

5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a synthetic compound with a distinctive structure that includes both furan and pyrazole moieties. This unique combination suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties. The molecular formula of this compound is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol .

Structural Characteristics

The structural features of this compound include:

- Furan Ring : A five-membered aromatic heterocycle containing one oxygen atom.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

These functional groups are known to contribute to various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Potential Pharmacological Effects

- Anti-inflammatory Properties : Compounds with similar structures have shown efficacy in reducing inflammation.

- Antimicrobial Activity : The presence of the pyrazole ring suggests potential effectiveness against various pathogens.

- Analgesic Effects : Similar compounds have been investigated for pain relief properties.

Research Findings and Case Studies

While direct studies on this compound are sparse, related compounds provide insights into its potential biological activities.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | Contains pyrazole and carboxylic acid | Potential anti-inflammatory effects |

| 3-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid | Similar furan structure | Antimicrobial properties |

| 5-(2-Acetoxyethyl)-6-methylpyrimidin-2,4-dione | Different heterocyclic structure | Anticancer activity reported |

This comparative analysis indicates that compounds sharing structural similarities with this compound exhibit significant biological activity, warranting further investigation into this compound's pharmacological potential .

Understanding the mechanism of action for compounds like this compound involves exploring how these molecules interact with biological targets. Interaction studies typically focus on:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : These compounds may interact with various receptors, potentially altering signaling pathways associated with pain and inflammation.

Q & A

Q. Basic: What are the standard synthetic routes for 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid, and what key reaction parameters influence yield?

The synthesis typically involves condensation and cyclocondensation reactions . For example, methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates are synthesized via reactions between furan-carbonyl derivatives and hydrazides, followed by cyclization . Key parameters include:

- Temperature : Optimized between 80–100°C to prevent side reactions.

- Catalysts : Pd(PPh₃)₄ or K₃PO₄ for cross-coupling steps to introduce aryl groups .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in cyclocondensation .

Yields (~60–75%) depend on stoichiometric control of reactants like ethyl 2-cyano-3-ethoxyacrylate .

Q. Basic: How can spectroscopic techniques (NMR, IR, MS) confirm structural integrity?

- ¹H/¹³C NMR : Key signals include furan protons (δ 6.3–7.5 ppm) and pyrazole methyl groups (δ 1.2–2.5 ppm). Carboxylic acid protons appear broad at δ 12–14 ppm .

- IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and O–H (2500–3300 cm⁻¹) confirm the carboxylic acid group .

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 305) and fragmentation patterns validate the backbone .

Q. Basic: What in vitro pharmacological screening strategies evaluate its analgesic potential?

- Hot-plate or tail-flick tests in rodent models assess analgesic activity .

- COX-1/COX-2 inhibition assays : Measure IC₅₀ values to determine selectivity. Pyrazole derivatives often show COX-2 inhibition <10 µM .

- Cellular viability assays (e.g., MTT) ensure lack of cytotoxicity at bioactive concentrations .

Q. Advanced: How to optimize the cyclocondensation step to improve regioselectivity?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% regioselectivity .

- Lewis acid catalysts : ZnCl₂ or FeCl₃ enhance electrophilic substitution at the pyrazole C3 position .

- Solvent screening : THF/water mixtures (4:1) minimize byproduct formation .

Q. Advanced: How do structural modifications at the pyrazole and furan moieties affect bioactivity?

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at C5 increases COX-2 inhibition by 2–3 fold .

- Furan derivatization : Adding methyl groups at the furan C5 position improves metabolic stability (t₁/₂ >4 hrs in liver microsomes) .

- Carboxylic acid bioisosteres : Replacing –COOH with tetrazole maintains activity while enhancing solubility (logP reduction by 1.5 units) .

Q. Advanced: How to resolve discrepancies in reported bioactivity data across studies?

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., indomethacin) .

- Metabolic interference testing : Evaluate liver microsome stability to rule out false negatives from rapid degradation .

- Dose-response re-evaluation : Confirm activity across 3–5 log concentrations to avoid threshold effects .

Q. Advanced: How can computational modeling predict metabolic stability?

- ADME prediction tools (e.g., SwissADME): Calculate topological polar surface area (<90 Ų favors absorption) and cytochrome P450 binding sites .

- Molecular dynamics simulations : Identify vulnerable bonds (e.g., ester linkages) for hydrolysis, guiding derivatization (e.g., methyl to ethyl esters) .

Q. Advanced: What crystallization conditions yield high-quality single crystals for X-ray analysis?

- Solvent diffusion : Use ethanol/water (7:3) at 4°C to slow nucleation .

- Crystal mounting : Flash-cooling in liquid N₂ preserves lattice integrity.

- Key metrics : Pyrazole-furan dihedral angles (e.g., 15–25°) confirm planarity .

Q. Advanced: How to design stability studies under varying pH and temperature?

- Forced degradation : Incubate at pH 1–13 (37°C, 72 hrs) and analyze via HPLC for degradation products (e.g., decarboxylation at pH <3) .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .

Q. Advanced: What catalytic systems enhance cross-coupling reactions for furan ring derivatization?

- Suzuki-Miyaura coupling : Pd(OAc)₂/XPhos catalyzes aryl boronic acid addition to furan C5 (yields ~70–85%) .

- Micellar catalysis : TPGS-750-M in water enables eco-friendly Sonogashira couplings .

Q. Advanced: How does logP correlate with membrane permeability in cellular assays?

- Experimental logP (e.g., 2.8 via shake-flask method) predicts moderate permeability.

- Caco-2 assays : Permeability coefficients (Papp >1×10⁻⁶ cm/s) align with logP 2.5–3.5 .

Q. Advanced: What in silico approaches identify off-target interactions?

- Reverse docking : Use PharmMapper to screen against 2,000+ human protein targets .

- Machine learning models : Predict GPCR or kinase off-target binding (e.g., >50% similarity to COX-2 inhibitors) .

Q. Advanced: How to employ tandem MS/MS for metabolite identification?

- Collision-induced dissociation (CID) : Fragment ions (e.g., m/z 287 → 243) indicate demethylation .

- High-resolution MS (HRMS) : Confirm hydroxylated metabolites with mass errors <5 ppm .

Q. Advanced: What continuous flow chemistry approaches enable scalable synthesis?

- Microreactor systems : Achieve >90% conversion in 10 mins via precise temperature control (60°C) and reagent mixing .

- In-line purification : Couple with scavenger resins (e.g., QuadraPure™) to remove Pd residues .

Q. Advanced: How do solvent polarity and proticity influence tautomeric equilibrium?

- NMR titration in DMSO-d₆ vs. CDCl₃ : Pyrazole NH tautomerization shifts (Δδ ~0.5 ppm) confirm solvent-dependent equilibrium .

- DFT calculations : Solvent polarity indexes (e.g., ET(30)) correlate with keto-enol ratios (e.g., 3:1 in ethanol) .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

5-[(1-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3/c1-3-14-8(2)6-9(13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |

InChI Key |

OCYOBWMNWBOTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)CC2=CC=C(O2)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.